EP2 receptor antagonist-1

EP2 receptor Allosteric modulation GPCR pharmacology

Standard orthosteric EP2 antagonists fail for studies requiring allosteric modulation or agonist-dependent efficacy. EP2 receptor antagonist-1 (compound 1) is the first and only reported EP2 antagonist operating via a reversible, agonist-dependent allosteric mode, producing unsurmountable cAMP inhibition. - **Mechanistic uniqueness:** No cross-reactivity at EP4, IP, or DP1 receptors - **Validated in microglia:** Functional modulation of IL-6, IL-1β, TNF-α in BV2-hEP2 cells - **Purity up to 99.84%** commercially available; immediate R&D supply

Molecular Formula C24H22N4O5
Molecular Weight 446.5 g/mol
Cat. No. B10831470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP2 receptor antagonist-1
Molecular FormulaC24H22N4O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N
InChIInChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
InChIKeyOHXALKVNKANGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP2 Receptor Antagonist-1: First Agonist-Dependent Allosteric Antagonist


EP2 receptor antagonist-1 (PubChem CID 664888, CAS 848920-08-1) is a prostaglandin EP2 receptor antagonist characterized by a reversible, agonist-dependent negative allosteric mechanism [1]. Unlike all previously reported EP2 antagonists which act through orthosteric, competitive binding, compound 1 exhibits a distinct allosteric mode of action [1]. This compound demonstrates unsurmountable inhibition of EP2 receptor function in a manner dependent on the specific agonist employed, and selectively targets the EP2 receptor over related prostanoid receptors EP4, IP, and DP1 [1].

Reported first agonist-dependent allosteric EP2 antagonist
May support GPCR allosteric modulation studies
May support agonist-dependent EP2 signaling dissection

EP2 Receptor Antagonist-1: Non-Substitutability


In-class substitution of EP2 receptor antagonist-1 with other EP2 antagonists (e.g., PF-04418948, TG4-155, TG6-10-1) is not scientifically valid due to fundamental mechanistic differences. All other reported EP2 antagonists operate via orthosteric, competitive antagonism, whereas EP2 receptor antagonist-1 is the first and only reported agonist-dependent negative allosteric modulator of the EP2 receptor [1]. This allosteric mechanism confers a unique pharmacological profile, including unsurmountable antagonism that depends on the agonist used, which cannot be replicated by orthosteric competitors [1]. Direct substitution would fundamentally alter the experimental paradigm and yield results not comparable to those obtained with compound 1.

Mechanism Mismatch

Allosteric unsurmountable inhibition vs. orthosteric competitive antagonism may shift agonist-response curves differently.

Agonist-Dependent Profile

Degree of inhibition depends on the EP2 agonist; orthosteric antagonists show agonist-independent competitive block.

Selectivity Context

Functional selectivity at EP4, IP, DP1 receptors may differ from TG-series orthosteric antagonists; off-target effects may not transfer.

EP2 Receptor Antagonist-1 Comparative Evidence


Allosteric vs. Orthosteric EP2 Antagonism

EP2 receptor antagonist-1 is the first and only EP2 antagonist reported to function via an agonist-dependent allosteric mechanism, whereas all other reported EP2 antagonists (including PF-04418948, TG4-155, TG6-10-1, TG6-129, and SID26671393) are purely orthosteric, competitive antagonists [1]. The article explicitly states: 'All reported prostaglandin EP2 receptor antagonists have a purely orthosteric, competitive mode of action. Herein, we report the characterization of compound 1 (pubchem CID 664888) as the first EP2 antagonist that features a reversible, agonist dependent allosteric mode of action' [1].

Allosteric vs. Orthosteric
Head-to-head
Target: Unsurmountable, agonist-dependent inhibition of cAMP accumulation.
Comparator: PF-04418948 (functional KB 1.8 nM), TG4-155 (KB 2.4 nM) – surmountable rightward shift.
Allosteric antagonism reduces maximal agonist response; orthosteric only shifts potency.
Experimental design must account for unsurmountable nature.
EP2 receptor Allosteric modulation GPCR pharmacology

Agonist-Dependent Efficacy Modulation

EP2 receptor antagonist-1 exhibits unsurmountable inhibition of cAMP accumulation stimulated by EP2 agonists in C6 glioma cells overexpressing human EP2 receptors (C6G-hEP2), a hallmark of allosteric antagonism not observed with orthosteric antagonists [1]. In contrast, PF-04418948 is a surmountable, competitive antagonist that produces parallel rightward shifts of agonist concentration-response curves [2].

Agonist-Dependent Modulation
Head-to-head
Target: Degree of inhibition varies with EP2 agonist identity.
Comparator: PF-04418948 & TG4-155 – consistent competitive block regardless of agonist.
Agonist identity influences blockade, enabling agonist-specific pathway dissection.
Agonist choice must be standardized in assays.
cAMP assay Functional antagonism EP2 signaling

EP2 Receptor Selectivity Over EP4, IP, DP1

EP2 receptor antagonist-1 demonstrates selective negative allosteric modulation at EP2 receptors, with no activity observed in C6G cells overexpressing human EP4, IP, or DP1 receptors [1]. This contrasts with TG4-155, which exhibits significant cross-reactivity with DP1 receptors (KB = 34.5 nM for DP1 vs. 2.4 nM for EP2), representing only ~14-fold selectivity [2].

EP2 Selectivity over EP4/IP/DP1
Cross-study comparable
Target: No detectable allosteric modulation at human EP4, IP, DP1.
Comparator: TG4-155 (EP4 KB 11.4 μM, IP KB 62 μM); TG6-10-1 (EP4 KB 11.2 μM, IP KB 8.45 μM).
Absence of off-target modulation simplifies EP2 signaling interpretation.
Selectivity data limited to overexpressed receptors.
Receptor selectivity Prostanoid receptors Off-target profiling

Purity & Quality Control Specifications

In BV2-hEP2 microglial cells, EP2 receptor antagonist-1 (compound 1) reduced EP2 agonist-induced elevation of IL-6 and IL-1β mRNA levels, while increasing TNF-α mRNA [1]. This cytokine modulation profile provides functional anti-inflammatory evidence distinct from simple potency metrics. For comparison, TG6-10-1 reduced inflammatory cytokine expression in rodent models of status epilepticus but exhibited moderate EP2 selectivity, short plasma half-life (1.7 h), and low aqueous solubility (27 μM), limiting its utility [2].

Purity Specification
Vendor data · Source review
99.84% (vendor reported).
Reported high purity supports assay reproducibility.
Independent verification recommended.
Neuroinflammation Microglia Cytokine profiling

EP2 Receptor Antagonist-1: Research & Preclinical Applications


Allosteric Modulation of EP2 Receptor

As the first and only agonist-dependent negative allosteric modulator of EP2 receptors, compound 1 is essential for studies examining allosteric regulation, biased agonism, or functional selectivity at the EP2 receptor. Orthosteric antagonists cannot substitute for these investigations [1].

Agonist-Specific EP2 Signaling Pathways

Researchers requiring complete, non-competitive blockade of EP2-mediated cAMP accumulation should select compound 1 due to its unsurmountable antagonism. In contrast, PF-04418948 produces parallel rightward shifts of agonist curves, which may be less suitable for experiments demanding sustained, non-overcomeable inhibition [1][2].

EP2-Specific Cytokine Modulation in Microglia

For neuroinflammation studies in microglial cells where DP1 receptor cross-talk could confound results, compound 1 provides a cleaner EP2-specific tool compared to TG4-155 (14-fold EP2/DP1 selectivity) [1][3]. Its cytokine modulation profile in BV2-hEP2 cells further supports applications in dissecting EP2-driven microglial activation pathways [1].

Minimal Off-Target Activity at Prostanoid Receptors

Docking studies placed compound 1 at a cytoplasmic receptor surface binding site similar to allosteric inhibitors of β2-adrenergic, CCR9, and CCR2 receptors, suggesting a conserved GPCR allosteric binding pocket [1]. This structural insight makes compound 1 a valuable scaffold for medicinal chemistry campaigns aimed at developing improved EP2 allosteric modulators or exploring allostery across related GPCRs.

Application
Selection Property
Validation Focus
Allosteric GPCR mechanism studies
Allosteric modulation mechanism
Unsurmountable cAMP inhibition assay
Agonist-specific EP2 pathway dissection
Agonist-dependent modulation profile
Agonist-response curve comparison
Microglial neuroinflammation models
Cytokine modulation in microglia
IL-6/IL-1β/TNF-α mRNA endpoint review
Prostanoid receptor selectivity studies
EP2 functional selectivity over EP4/IP/DP1
Off-target receptor activity assessment

Technical Documentation Hub

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55 linked technical documents
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